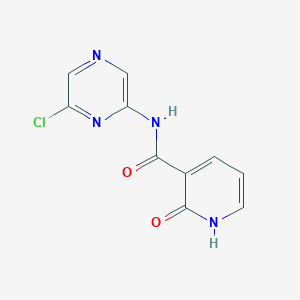![molecular formula C16H17ClN2O2 B6632287 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide, also known as pimobendan, is a medication used in veterinary medicine to treat heart failure in dogs. It belongs to a class of drugs called inodilators, which work by increasing the strength of the heart's contractions and dilating blood vessels. Pimobendan is a promising drug due to its unique mechanism of action and potential benefits in treating heart failure.
Mechanism of Action
Pimobendan works by increasing the sensitivity of cardiac myofilaments to calcium, which enhances the strength of the heart's contractions. It also dilates blood vessels, which reduces the workload on the heart and improves blood flow to the body. Pimobendan has a unique dual mechanism of action, making it a promising drug for the treatment of heart failure.
Biochemical and Physiological Effects:
Pimobendan has been shown to increase cardiac output, reduce pulmonary congestion, and improve exercise tolerance in dogs with heart failure. It also improves left ventricular function and reduces the risk of sudden death. Pimobendan has been shown to have minimal effects on blood pressure and heart rate, making it a safe and effective treatment for heart failure.
Advantages and Limitations for Lab Experiments
Pimobendan has several advantages for lab experiments, including its unique mechanism of action, high potency, and low toxicity. It is also readily available and easy to administer. However, 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide has some limitations, including its high cost and limited availability in some countries. It is also not suitable for use in all animal models of heart failure, as some species may respond differently to the drug.
Future Directions
There are several future directions for research on 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide. One area of interest is the potential use of 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide in the treatment of other cardiovascular diseases, such as pulmonary hypertension and mitral valve disease. Another area of interest is the development of new formulations of 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide that are more effective and have fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide and its effects on different species and disease states.
Synthesis Methods
Pimobendan is synthesized by reacting 4-chloro-2-methylbenzylamine with 3-nitrophenol to form 2-[3-[(4-chloro-2-methylphenyl)methylamino]phenoxy]acetamide. This reaction is catalyzed by a base such as potassium carbonate and takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization to obtain pure 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide.
Scientific Research Applications
Pimobendan has been extensively studied in veterinary medicine for its effectiveness in treating heart failure in dogs. It has been shown to improve cardiac function, increase exercise tolerance, and prolong survival in dogs with heart failure. Pimobendan has also been studied in human medicine for its potential use in treating heart failure and other cardiovascular diseases. Several clinical trials have been conducted to evaluate the safety and efficacy of 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide in humans.
properties
IUPAC Name |
2-[3-[(4-chloro-2-methylphenyl)methylamino]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-7-13(17)6-5-12(11)9-19-14-3-2-4-15(8-14)21-10-16(18)20/h2-8,19H,9-10H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLJEDLNQDFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC2=CC(=CC=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B6632208.png)

![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)





![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)

![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)

